tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate

Click chemistry linker design Bioconjugation solubility Structure-property relationships

tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate (CAS 1627839-67-1) is a bifunctional carbamate building block featuring a Boc-protected secondary amine on a glycerol-derived backbone symmetrically substituted with two terminal propargyl ether groups. With a molecular weight of 267.32 g/mol, a computed XLogP3 of 0.9, four hydrogen bond acceptors, and nine rotatable bonds, this compound is designed as a dual-alkyne click chemistry handle with orthogonal amine functionality accessible upon Boc deprotection.

Molecular Formula C14H21NO4
Molecular Weight 267.32 g/mol
Cat. No. B13925411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate
Molecular FormulaC14H21NO4
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(COCC#C)COCC#C
InChIInChI=1S/C14H21NO4/c1-6-8-17-10-12(11-18-9-7-2)15-13(16)19-14(3,4)5/h1-2,12H,8-11H2,3-5H3,(H,15,16)
InChIKeyFGYIJSWRIWLQFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate – Procurement-Grade Click Chemistry Building Block


tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate (CAS 1627839-67-1) is a bifunctional carbamate building block featuring a Boc-protected secondary amine on a glycerol-derived backbone symmetrically substituted with two terminal propargyl ether groups [1]. With a molecular weight of 267.32 g/mol, a computed XLogP3 of 0.9, four hydrogen bond acceptors, and nine rotatable bonds, this compound is designed as a dual-alkyne click chemistry handle with orthogonal amine functionality accessible upon Boc deprotection [1]. It is commercially available at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC .

Dual-alkyne click handle – two terminal propargyl groups for CuAAC bioconjugation
Boc-protected amine – orthogonal deprotection for sequential functionalization
Glycerol-bis(ether) core – intermediate flexibility between rigid and highly flexible linkers

Why N-Boc-dipropargylamine or Simple Propargyl Ethers Cannot Replace tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate


This compound occupies a narrow structural niche that is not fulfilled by either simpler dipropargylamines or longer PEG-based analogs. Compared to N-Boc-dipropargylamine (CAS 262418-92-8), which attaches both alkyne groups directly to the carbamate nitrogen with zero ether oxygen spacers, the glycerol-bis(propargyl ether) backbone introduces two additional hydrogen bond acceptor sites (4 vs. 2) and four additional rotatable bonds (9 vs. 5), altering solubility, linker geometry, and spatial reach in bioconjugate assemblies [1]. Compared to 1,3-bis(prop-2-yn-1-yloxy)propan-2-ol (CAS 16169-22-5), the Boc-carbamate protects the amine during synthetic sequences requiring nucleophilic stability; the alcohol analog lacks orthogonal functionalization capacity altogether [2]. Conversely, the tri-propargyl congener (CAS 1040393-33-6) adds a third alkyne, increasing molecular weight to 335.4 and steric bulk, which may complicate stoichiometric control in 1:2 click conjugations where precisely two azide partners are desired . The quantitative structural basis for non-interchangeability is detailed below.

Fewer H-bond acceptors

N-Boc-dipropargylamine provides only 2 H-bond acceptors vs 4; solubility and purification behavior may shift significantly.

Rigid scaffold limits conformational reach

The direct N,N-dipropargyl analog has only 5 rotatable bonds; bivalent target engagement may be constrained.

Lacks orthogonal amine protection

1,3-bis(prop-2-yn-1-yloxy)propan-2-ol cannot deliver a third functional handle after click steps.

Quantitative Differentiation Evidence for tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate


Hydrogen Bond Acceptor Count Doubled Relative to N-Boc-dipropargylamine

The target compound possesses four hydrogen bond acceptor sites (two ether oxygens plus two carbamate oxygens), compared to only two acceptors (carbamate oxygens alone) in N-Boc-dipropargylamine (CAS 262418-92-8) [1]. This doubling of H-bond acceptor capacity is structurally conferred by the glycerol-bis(ether) backbone, which is absent in the direct N,N-dipropargyl analog. The increased acceptor count is expected to enhance aqueous solubility and modulate chromatographic retention, which can be critical during purification of click conjugates [2].

H-bond acceptors
Reported
Target: 4 vs N-Boc-dipropargylamine: 2
Higher H-bond capacity may improve aqueous solubility and chromatographic resolution
PubChem computed properties; neutral species
Click chemistry linker design Bioconjugation solubility Structure-property relationships

Rotatable Bond Count Comparison: Glycerol-Ether Backbone Flexibility vs. Rigid N,N-Dipropargyl Scaffold

The target compound contains nine rotatable bonds, compared to five in N-Boc-dipropargylamine [1]. The four additional rotatable bonds arise from the glycerol ether linkages (-O-CH2-C≡CH) vs. direct N-CH2-C≡CH attachment. Greater rotational freedom allows the two terminal alkyne groups to sample a wider conformational space, potentially facilitating simultaneous engagement with two azide-bearing partners in homo-bifunctional click reactions. However, excessive flexibility can also reduce binding entropy in rigid target pockets; the present scaffold strikes an intermediate balance between the overly rigid N,N-dipropargyl core and the highly flexible PEG-based analogs (N-Boc-N-bis(PEG2-propargyl), CAS 2100306-86-1, which has approximately 19 rotatable bonds) .

Rotatable bonds
Class-level
9 rotatable bonds
Intermediate flexibility may balance conformational sampling and entropy penalty
Compared to 5 (rigid) and ~19 (highly flexible PEG analog)
Linker flexibility Bioconjugate design Click chemistry

Boc-Protected Amine Orthogonality vs. Alcohol Analog: Enables Sequential Deprotection–Functionalization

The Boc-carbamate protecting group on the central amine enables orthogonal deprotection under mild acidic conditions (e.g., TFA/CH2Cl2 or HCl/dioxane) to reveal a free secondary amine, while the propargyl ethers remain intact [1]. This is fundamentally absent in the direct alcohol analog 1,3-bis(prop-2-yn-1-yloxy)propan-2-ol (CAS 16169-22-5), which lacks a nitrogen center altogether [2]. The amine can subsequently be functionalized via amide coupling, reductive amination, or sulfonamide formation, adding a third point of diversity beyond the two alkyne click handles. The alcohol analog is limited to esterification or etherification of the hydroxyl group, which is chemically less orthogonal to the propargyl ethers.

Orthogonal groups
Reported
Target: 3 handles vs Alcohol analog: 1 handle
Supports sequential deprotection–functionalization at amine after click steps
Boc removable under mild acid; propargyl ethers stable
Orthogonal protecting groups Solid-phase synthesis PROTAC linker chemistry

Dipropargyl Glycerol Scaffold Demonstrates Enhanced Binding Affinity in Bivalent Radioligand Design vs. Monomeric Antagonists

Although not tested as the Boc-protected form directly, the dipropargyl glycerol scaffold—the core motif of the target compound—has been explicitly validated in a bivalent radioligand context. In the ChemMedChem 2014 study, a SiF-dipropargyl glycerol-derived homodimeric radioligand ([18F]BMPPSiF) demonstrated a docking G score of –6.766 against monomeric 5-HT1A receptor models, outperforming the known antagonists WAY-100635, MPPF, and MefWAY; under multimeric induced-fit docking, the G score further improved to –8.455 [1]. This class-level evidence indicates that the dipropargyl glycerol architecture can support enhanced affinity through bivalent binding, a property directly transferable to conjugates built from the target compound after Boc deprotection and click functionalization.

Docking G score
Class-level
−8.455 (multimeric)
Scaffold class shows reported bivalent binding model improvement
5-HT1A model; dipropargyl glycerol scaffold, not Boc-protected form
Bivalent ligand design PET radiotracer Serotonin 5-HT1A receptor imaging

Supplier QC Documentation: ≥95% Purity with Multi-Method Batch Analysis (NMR, HPLC, GC)

The compound is available from Bidepharm at a standard purity of ≥95%, with batch-specific QC documentation including NMR, HPLC, and GC analyses provided upon request . Some generic dipropargyl building blocks, such as 1,3-bis(prop-2-yn-1-yloxy)propan-2-ol (CAS 16169-22-5), are listed at 95–98% purity but without the same breadth of orthogonal analytical characterization, and the tri-propargyl congener (CAS 1040393-33-6) is listed at 98% purity from Leyan but with limited multi-method verification . The availability of three independent analytical methods for the target compound reduces the risk of undetected impurities (e.g., mono-propargyl byproducts, residual solvents) that could compromise click reaction stoichiometry.

QC method coverage
Data to verify
3 orthogonal methods
Multi-method QC supports stoichiometric accuracy review
Supplier documentation; batch-specific NMR, HPLC, GC
Chemical procurement Quality control Batch-to-batch reproducibility

Evidence-Backed Application Scenarios for tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate


Branched PROTAC Linker Synthesis Requiring Orthogonal Trifunctionalization

The target compound provides three orthogonally addressable functional groups: two terminal alkynes for CuAAC click conjugation to azide-bearing E3 ligase ligands and target protein ligands, plus a Boc-protected amine that can be deprotected (TFA/CH2Cl2) and further derivatized for solubility modulation or attachment of a third functionality [1]. This trifunctional architecture is quantitatively distinguished from the alcohol analog (one functional handle) and the tri-propargyl analog (three chemically equivalent handles, complicating selective conjugation). The intermediate rotatable bond count (9) provides sufficient flexibility to span the distance between two protein binding moieties without introducing excessive conformational entropy that could reduce ternary complex formation efficiency.

Divalent PET Tracer or Molecular Imaging Probe Development

Building on the class-level evidence that the dipropargyl glycerol scaffold supports enhanced bivalent binding affinity (docking G score improvement to –8.455 on multimeric receptor models vs. monomeric antagonists) [2], the target compound—after Boc deprotection and dual click conjugation with azide-bearing targeting vectors—can serve as the core for constructing homodimeric or heterodimeric imaging probes. The 9-rotatable-bond architecture allows the two conjugated moieties to engage adjacent binding sites simultaneously, while the Boc-deprotected secondary amine can be used for radiolabeling or fluorophore attachment. Compared to N-Boc-dipropargylamine, the additional ether oxygen atoms (4 total H-bond acceptors) provide better aqueous compatibility for in vivo imaging applications.

Solid-Phase Peptide or Oligonucleotide Conjugation via Sequential Click–Deprotection–Coupling

In solid-phase synthesis workflows, the target compound's Boc group remains stable under the basic conditions of Fmoc deprotection and CuAAC click chemistry, allowing the two alkyne groups to be clicked to resin-bound azide partners first; subsequent Boc removal with TFA reveals the amine for on-resin amide coupling or sulfonylation [1]. This sequential protocol cannot be replicated with the alcohol analog (lacks amine) and is less controlled with the tri-propargyl analog (risk of triple-click branching). The availability of ≥95% purity with NMR/HPLC/GC batch QC ensures accurate stoichiometry in solid-phase reactions where excess reagent cannot be easily removed by chromatography .

Hydrogel or Polymer Crosslinking with Tunable Mesh Size

The nine rotatable bonds of the target compound define a linker with an extended conformational reach that is intermediate between the rigid N-Boc-dipropargylamine (5 rotatable bonds) and highly flexible PEG-based analogs (~19 bonds) [1]. In hydrogel formation via CuAAC crosslinking of multi-azide polymers, this intermediate flexibility translates to a predictable and tunable mesh size, avoiding the overly tight networks formed by short, rigid crosslinkers and the loose, poorly defined networks from overly flexible PEG linkers. The Boc group remains intact during click gelation, enabling post-gelation deprotection and functionalization of the network with bioactive cues.

Application
Selection Property
Validation Focus
Branched PROTAC linker synthesis
Trifunctional orthogonal architecture
Sequential deprotection and click coupling efficiency
Bivalent imaging probe design
Dipropargyl glycerol scaffold flexibility
Bivalent binding model validation
Solid-phase bioconjugation
Boc stability under basic click conditions
On-resin sequential functionalization control
Polymer network crosslinking
Tunable mesh size via intermediate flexibility
Network mechanical property review
Quote Request

Request a Quote for tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.